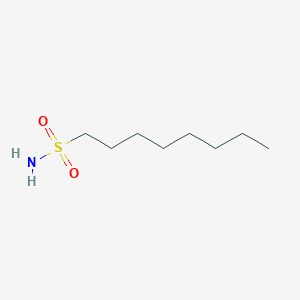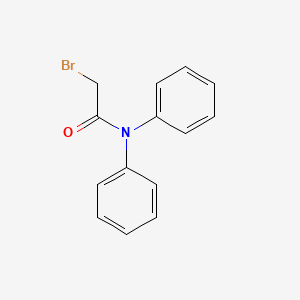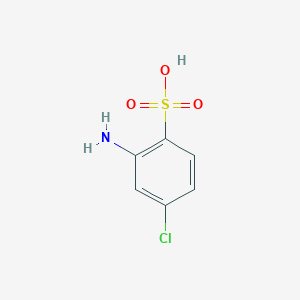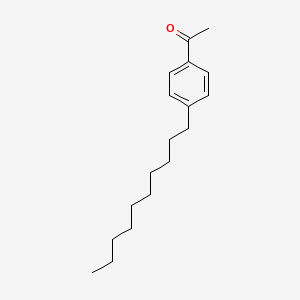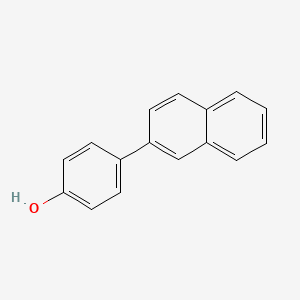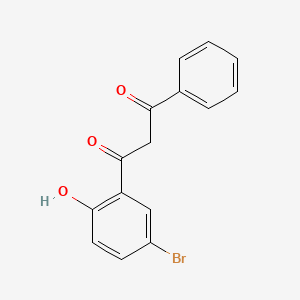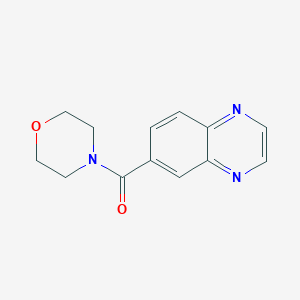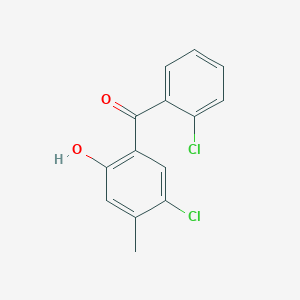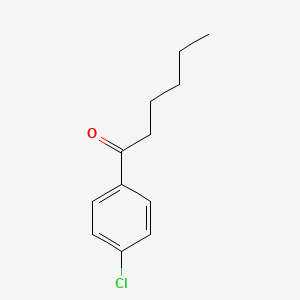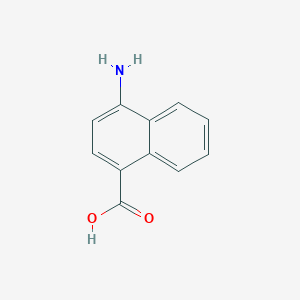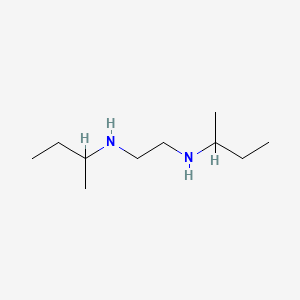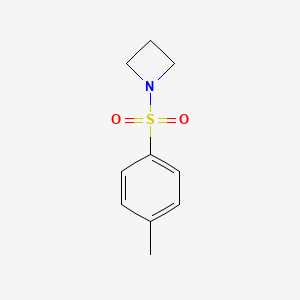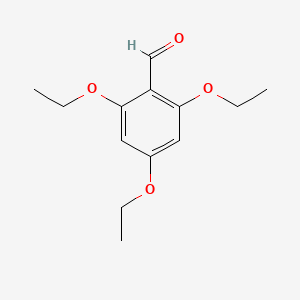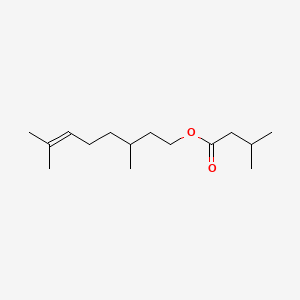
Citronellyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citronellyl isovalerate belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl isovalerate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl isovalerate has been primarily detected in urine. Within the cell, citronellyl isovalerate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl isovalerate has an apple, blackcurrant, and chamomile taste.
Wissenschaftliche Forschungsanwendungen
Aroma Precursor in Rose Flowers
Citronellyl isovalerate, also known as citronellyl β-sophoroside, has been identified as an aroma precursor in flowers of Rosa damascena var. bulgaria. This compound is isolated through enzymatic hydrolysis and contributes to the characteristic aroma of these flowers (Oka et al., 1998).
Enzymatic Synthesis in Industrial Applications
Citronellyl isovalerate has been synthesized through various enzymatic processes. For instance, the enzymatic synthesis of citronellyl acetate, a related compound, has been achieved using immobilized Candida antarctica lipase B in solvent-free media, demonstrating its potential in industrial applications like perfumery chemicals (Lozano et al., 2007).
Role in Repellent Applications
Citronellyl isovalerate and its derivatives have shown potential as nonlethal vertebrate repellents. Studies with European starlings revealed that citronellyl compounds, including citronellyl acetate and citronellyl butyrate, can effectively repel birds, suggesting their use in environmentally safe repellent applications (Hile, 2004).
Biodegradation Studies
The biodegradation of citronellyl-related compounds, such as citronellol and citronellyl acetate, has been studied in Pseudomonas mendocina, a strain isolated from Cymbopogon windelandi fields. This research provides insights into the microbial metabolism of citronellyl compounds and their environmental impact (Tozoni et al., 2010).
Investigation in Organic Chemistry Education
Citronellyl isovalerate and its derivatives have also found applications in educational settings. For instance, the synthesis of β-citronellyl tosylate, a related compound used as a perfume precursor and laundry detergent additive, has been introduced as a project in organic chemistry teaching laboratories to expose students to perfume chemistry and green chemistry principles (Mascarenhas, 2013).
Eigenschaften
CAS-Nummer |
68922-10-1 |
|---|---|
Produktname |
Citronellyl isovalerate |
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
3,7-dimethyloct-6-enyl 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,13-14H,6,8-11H2,1-5H3 |
InChI-Schlüssel |
WZTNQQJXPYEGAF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
Kanonische SMILES |
CC(C)CC(=O)OCCC(C)CCC=C(C)C |
Dichte |
d 0.88 |
Andere CAS-Nummern |
68922-10-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



